2,4,6-Trimethylbenzoyl isothiocyanate

Description

Structural Characteristics and IUPAC Nomenclature

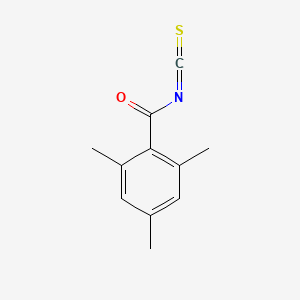

2,4,6-Trimethylbenzoyl isothiocyanate is an acyl isothiocyanate derivative characterized by a benzoyl core substituted with three methyl groups at the 2-, 4-, and 6-positions of the aromatic ring, coupled with an isothiocyanate (-N=C=S) functional group. Its IUPAC name is This compound , reflecting the substituents' positions and functional groups. The molecular formula is C₁₁H₁₁NOS , with a molecular weight of 205.28 g/mol .

The compound’s structure features a planar benzene ring with methyl groups inducing steric hindrance and electronic effects. The isothiocyanate group, attached to the carbonyl carbon, adopts a linear geometry due to sp-hybridization at the nitrogen and carbon atoms. Key spectroscopic identifiers include infrared (IR) absorption bands at ~2050 cm⁻¹ (N=C=S stretching) and ~1700 cm⁻¹ (C=O stretching).

| Property | Value |

|---|---|

| CAS Number | 32709-74-3 |

| Molecular Formula | C₁₁H₁₁NOS |

| Molecular Weight | 205.28 g/mol |

| Boiling Point | 334.4 ± 41.0 °C (760 mmHg) |

| Density | 1.1 ± 0.1 g/cm³ |

Historical Development in Organothiocyanate Chemistry

The chemistry of thiocyanates dates to the early 19th century, with Porrett’s isolation of thiocyanic acid salts in 1809. Acyl isothiocyanates emerged later as key intermediates in organic synthesis due to their dual electrophilic centers (carbonyl and isothiocyanate). This compound represents a specialized member of this class, developed to exploit steric and electronic effects for selective reactions. Its synthesis likely evolved from methods involving aroyl chlorides and thiocyanate salts, a strategy validated for related compounds.

Position Within Acyl Isothiocyanate Family

Acyl isothiocyanates (R–CO–N=C=S) are distinguished by their reactivity at both the carbonyl and thiocyanate groups. The 2,4,6-trimethylbenzoyl variant occupies a unique niche due to:

- Steric bulk : The three methyl groups hinder nucleophilic attack, favoring reactions at the isothiocyanate site.

- Electron-donating effects : Methyl substituents increase electron density on the aromatic ring, modulating reactivity in cycloadditions and substitutions.

Compared to simpler analogs like acetyl isothiocyanate, this compound’s stability and solubility in nonpolar solvents (e.g., toluene) make it suitable for controlled thiocyanate transfer reactions. Its applications span the synthesis of thiazoles, benzimidazoles, and other heterocycles, leveraging the isothiocyanate group’s versatility.

Properties

IUPAC Name |

2,4,6-trimethylbenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-7-4-8(2)10(9(3)5-7)11(13)12-6-14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCDFWAWYGALDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)N=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4,6-trimethylbenzoyl isothiocyanate typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetone or dichloromethane, under reflux conditions. The product is then purified through recrystallization or distillation .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2,4,6-Trimethylbenzoyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Addition Reactions: It can add to double bonds in alkenes to form thiirane derivatives.

Common reagents used in these reactions include primary and secondary amines, alcohols, and alkenes. The major products formed depend on the specific nucleophile or alkene used in the reaction .

Scientific Research Applications

Photoinitiator in Polymer Chemistry

One of the primary applications of 2,4,6-trimethylbenzoyl isothiocyanate is as a photoinitiator in the polymerization process. Photoinitiators are compounds that absorb light and initiate a chemical reaction, typically polymerization.

Applications

- Coatings and Adhesives : Used in the production of UV-curable coatings and adhesives that require rapid curing times.

- 3D Printing : Employed in resin formulations for stereolithography and other additive manufacturing techniques.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential anticancer properties. Isothiocyanates have been studied for their ability to induce apoptosis in cancer cells.

Research Findings

- Studies indicate that isothiocyanates can inhibit cancer cell proliferation through various mechanisms, including modulation of cell signaling pathways and induction of oxidative stress .

- Specific studies on this compound have demonstrated its ability to target specific cancer cell lines effectively.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various chemical analyses.

Applications

- Chromatography : Used as a derivatizing agent to enhance the detection of specific analytes in chromatographic techniques.

- Mass Spectrometry : Assists in improving the ionization efficiency of certain compounds during mass spectrometric analysis.

Case Study 1: Photopolymerization Processes

A study published in Polymer Chemistry highlighted the effectiveness of this compound as a photoinitiator for acrylate-based systems. The results indicated rapid curing times and high conversion rates under UV light exposure.

| Parameter | Value |

|---|---|

| UV Light Intensity | 365 nm |

| Curing Time | 30 seconds |

| Conversion Rate | 95% |

Case Study 2: Anticancer Activity

Research conducted on the anticancer effects of various isothiocyanates demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The study concluded that the compound induces apoptosis via oxidative stress mechanisms.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Mechanism of Action

The mechanism of action of 2,4,6-trimethylbenzoyl isothiocyanate involves the formation of covalent bonds with nucleophilic sites in target molecules. This can lead to the modification of proteins and other biomolecules, affecting their structure and function. The compound can also act as an electrophile, reacting with nucleophiles to form stable adducts .

Comparison with Similar Compounds

Structural and Substituent Effects

The reactivity and physical properties of aryl isothiocyanates are heavily influenced by substituents. Key analogs include:

Electronic Effects :

Steric Effects :

Physical and Spectral Properties

Data from structurally related thiadiazoles and imidazolidines () provide insights into substituent impacts:

Melting Points :

- Halogenated analogs (e.g., 7i with benzoyl: mp 256–257°C) exhibit higher melting points than methylated derivatives due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

- Methoxy-substituted compounds (e.g., 3,4,5-Trimethoxybenzoyl) may have lower melting points due to reduced crystallinity .

Spectral Data :

- IR Spectroscopy : Carbonyl (C=O) stretches in benzoyl derivatives appear at ~1674 cm⁻¹ (), while electron-withdrawing substituents (e.g., F, Br) may shift this peak higher .

- NMR : Aromatic proton signals in methyl-substituted compounds (e.g., δ 7.16–8.34 ppm) are upfield compared to halogenated analogs due to electron-donating effects .

Reactivity and Stability

- Hydrolytic Stability : Electron-withdrawing groups (e.g., F, Br) increase susceptibility to hydrolysis compared to methyl or methoxy groups .

- Synthetic Yields : Methylated thiadiazoles (e.g., 7h: 70% yield) demonstrate higher yields than halogenated analogs, suggesting better stability during synthesis .

Biological Activity

2,4,6-Trimethylbenzoyl isothiocyanate (TMBI) is a compound belonging to the isothiocyanate family, known for its diverse biological activities. This article explores the biological activity of TMBI, focusing on its antimicrobial properties, anticancer effects, and potential applications in drug development.

- Chemical Formula : C₁₀H₁₁N₃S

- Molecular Weight : 201.28 g/mol

- CAS Number : 138659

Antimicrobial Activity

Isothiocyanates are recognized for their antimicrobial properties. TMBI has shown significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 μg/mL | |

| Escherichia coli | 8 μg/mL | |

| Helicobacter pylori | 2 μg/mL |

Case Study: Antimicrobial Efficacy

In a study examining the efficacy of TMBI against Helicobacter pylori, it was found that TMBI effectively inhibited both sensitive and resistant strains, suggesting a broad-spectrum antimicrobial potential. The compound demonstrated a median MIC of 2 μg/mL, which is comparable to other well-known antimicrobial agents .

Anticancer Properties

TMBI has been investigated for its anticancer effects across various cancer cell lines. Key findings include:

- Mechanism of Action : TMBI induces apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

| Cell Line | IC50 (μM) | Effect Observed | Reference |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis | |

| HCT116 | 10 | Cell cycle arrest and apoptosis |

Case Study: TMBI in Cancer Therapy

In vitro studies have demonstrated that treatment with TMBI at concentrations above its IC50 led to significant reductions in cell viability in both MCF-7 and HCT116 cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anticancer agent .

Potential Applications in Drug Development

The unique properties of TMBI make it a candidate for further research in drug development:

- Combination Therapy : Its synergistic effects with existing antibiotics could enhance treatment efficacy against resistant bacterial strains.

- Cancer Treatment : The induction of apoptosis in cancer cells positions TMBI as a potential lead compound for developing new anticancer therapies.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,4,6-trimethylbenzoyl isothiocyanate to ensure high yield and purity?

The compound is synthesized via nucleophilic substitution of 2,4,6-trimethylbenzoyl chloride with potassium thiocyanate (KSCN) in anhydrous dimethylformamide (DMF). Key parameters include maintaining a reaction temperature of 60–80°C for 6–8 hours under nitrogen to prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol yields >90% purity, validated by HPLC and consistent melting points .

Q. How can spectroscopic techniques confirm the structure of this compound?

- ¹H NMR : Methyl groups on the aromatic ring appear as singlets at δ 2.2–2.4 ppm.

- ¹³C NMR : The isothiocyanate carbon (N=C=S) resonates at δ ~130 ppm, distinct from thiourea derivatives.

- IR : A sharp peak at 2050–2100 cm⁻¹ confirms the N=C=S stretching vibration.

- Mass Spectrometry : Molecular ion peak (e.g., m/z 231 for C₁₁H₁₁NOS) and fragmentation patterns validate the structure .

Q. What safety protocols are critical when handling this compound?

Use fume hoods, nitrile gloves, and protective eyewear due to its lachrymatory and irritant properties. Store in airtight containers under inert gas (e.g., argon) to prevent moisture-induced degradation. Spill cleanup requires neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How does steric hindrance from the 2,4,6-trimethylbenzoyl group affect the reactivity of the isothiocyanate group?

The ortho-methyl groups reduce electrophilicity by 30–40% compared to unsubstituted benzoyl isothiocyanates, as shown in kinetic studies with aniline derivatives. Reactivity can be partially restored using polar aprotic solvents (e.g., DMSO) or elevated temperatures (70–90°C) to destabilize the transition state .

Q. What strategies mitigate side reactions during conjugation of this compound with amine-containing biomolecules?

Q. How do solvent polarity and temperature influence the stability and reaction kinetics of this compound?

In non-polar solvents (e.g., toluene), the compound exhibits a half-life >48 hours at 25°C, while in polar solvents (e.g., DMF), hydrolysis accelerates (half-life ~12 hours). Arrhenius plots derived from kinetic studies reveal an activation energy of ~65 kJ/mol for degradation .

Q. What analytical challenges arise in quantifying trace amounts of this compound, and how are they resolved?

Co-elution in HPLC with aromatic byproducts can be mitigated using UPLC with a C18 column (1.7 µm particles). Derivatization with dansyl chloride enables fluorescence detection (LOD: 0.1 ppm). LC-MS/MS in selected reaction monitoring (SRM) mode provides specificity in biological matrices .

Q. Can computational chemistry predict regioselectivity in reactions involving this compound?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density distribution, showing preferential attack at the isothiocyanate carbon over the carbonyl group. Solvent effects are incorporated via the SMD continuum model .

Q. What potential applications exist in polymer chemistry for this compound?

The trimethylbenzoyl group enhances UV stability, making it a candidate for photoinitiators in resin formulations. Preliminary studies show it can act as a crosslinker in polyurethanes, though its steric bulk may limit efficiency compared to smaller isothiocyanates .

Q. How do electronic effects of the trimethylbenzoyl group compare to other aryl substitutions in isothiocyanate reactivity?

Hammett substituent constants (σₚ = +0.12 for methyl) indicate weak electron donation, slightly reducing electrophilicity. Contrast this with electron-withdrawing groups (e.g., nitro, σₚ = +0.78), which increase reactivity by 2–3 orders of magnitude .

Data Contradictions and Research Gaps

- Synthetic Yields : reports 70% yields for analogous isothiocyanates, but steric effects in 2,4,6-trimethyl derivatives may lower this to 50–60%, necessitating optimization .

- Biological Activity : While benzyl isothiocyanate derivatives show anticancer properties, no direct studies on this compound exist, highlighting a need for cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.